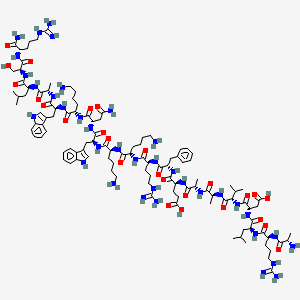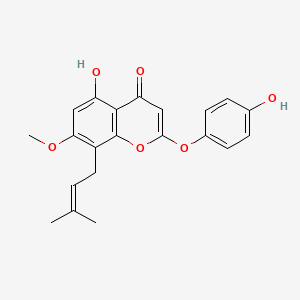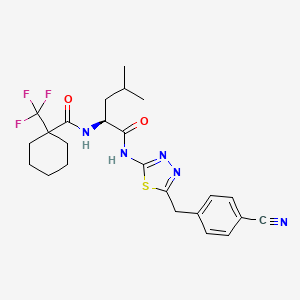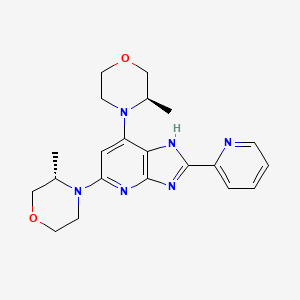
Ethylenediaminetetraacetic acid (tetrasodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediaminetetraacetic acid (tetrasodium) is a chelating agent widely used in various industries and scientific research. It is a derivative of ethylenediaminetetraacetic acid, where four sodium ions replace the hydrogen ions of the carboxyl groups. This compound is known for its ability to bind metal ions, making it useful in applications ranging from water treatment to pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid (tetrasodium) is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are then neutralized with sodium hydroxide to yield the tetrasodium salt .
Industrial Production Methods
In industrial settings, the production of ethylenediaminetetraacetic acid (tetrasodium) involves large-scale reactions under controlled conditions. The process typically includes the following steps:
Reaction: Ethylenediamine is reacted with chloroacetic acid in an aqueous solution.
Neutralization: The resulting product is neutralized with sodium hydroxide.
Purification: The compound is purified through crystallization or other separation techniques.
Drying: The final product is dried to obtain the tetrasodium salt in its solid form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylenediaminetetraacetic acid (tetrasodium) primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions, where the metal ions are replaced by other ions or molecules .
Common Reagents and Conditions
Chelation: The compound reacts with metal ions such as calcium, magnesium, and iron in aqueous solutions. The reaction conditions typically involve neutral to slightly alkaline pH levels.
Major Products
The major products formed from these reactions are metal-ethylenediaminetetraacetic acid complexes, which are highly stable and water-soluble. These complexes are used in various applications, including water treatment and analytical chemistry .
Applications De Recherche Scientifique
Ethylenediaminetetraacetic acid (tetrasodium) has a wide range of applications in scientific research:
Mécanisme D'action
Ethylenediaminetetraacetic acid (tetrasodium) exerts its effects through chelation, where it binds to metal ions and forms stable complexes. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as water treatment, where metal ions need to be removed or stabilized .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium ethylenediaminetetraacetic acid: Similar to the tetrasodium form but with only two sodium ions replacing hydrogen ions.
Sodium calcium edetate: A mixed salt of ethylenediaminetetraacetic acid with sodium and calcium ions.
Tetraacetylethylenediamine: A related compound used as a bleach activator in detergents.
Uniqueness
Ethylenediaminetetraacetic acid (tetrasodium) is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly effective in applications requiring the removal or stabilization of metal ions, such as water treatment and analytical chemistry .
Propriétés
Formule moléculaire |
C10H12N2Na4O8 |
|---|---|
Poids moléculaire |
380.17 g/mol |
Nom IUPAC |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.4Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1/p-4 |
Clé InChI |
UEUXEKPTXMALOB-UHFFFAOYSA-J |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


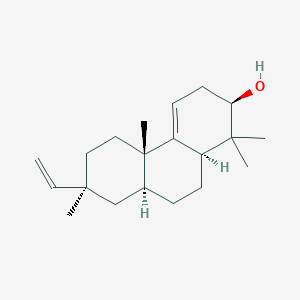
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)

![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)

